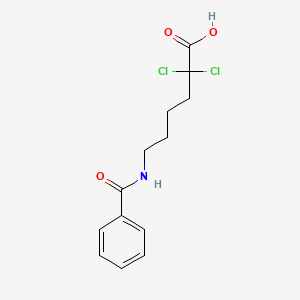

6-(Benzoylamino)-2,2-dichlorohexanoic acid

CAS No.: 24769-97-9

Cat. No.: VC18766554

Molecular Formula: C13H15Cl2NO3

Molecular Weight: 304.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24769-97-9 |

|---|---|

| Molecular Formula | C13H15Cl2NO3 |

| Molecular Weight | 304.17 g/mol |

| IUPAC Name | 6-benzamido-2,2-dichlorohexanoic acid |

| Standard InChI | InChI=1S/C13H15Cl2NO3/c14-13(15,12(18)19)8-4-5-9-16-11(17)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,16,17)(H,18,19) |

| Standard InChI Key | ONIYGQSRPYQNLQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)(Cl)Cl |

Introduction

6-(Benzoylamino)-2,2-dichlorohexanoic acid is a complex organic compound characterized by its unique structure, which includes a benzoylamino group attached to a hexanoic acid backbone, along with two chlorine atoms at the second carbon position. The molecular formula of this compound is C13H17Cl2N1O3, indicating its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This compound is of interest in various scientific fields due to its potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of 6-(Benzoylamino)-2,2-dichlorohexanoic acid typically involves several key steps, starting with hexanoic acid derivatives and benzoyl chloride. The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for achieving high yields and purity. The synthesis is often conducted under anhydrous conditions to prevent hydrolysis of the benzoyl chloride.

Chemical Reactions and Reactivity

6-(Benzoylamino)-2,2-dichlorohexanoic acid can undergo various chemical reactions due to its functional groups. These include:

-

Hydrolysis: Requires specific pH conditions to avoid side reactions.

-

Condensation Reactions: Useful for modifying the compound for specific applications.

-

Substitution Reactions: Can involve the replacement of chlorine atoms with other functional groups.

These reactions are fundamental in organic synthesis and provide pathways for modifying the compound for specific applications.

Biological Activity and Potential Applications

The biological activity of 6-(Benzoylamino)-2,2-dichlorohexanoic acid is influenced by its interaction with biological systems. While its specific mechanisms of action are not fully elucidated, it has potential applications in medicinal chemistry and agrochemicals. Further studies are needed to explore its therapeutic potential and safety profile.

Comparison with Related Compounds

Several compounds share structural similarities with 6-(Benzoylamino)-2,2-dichlorohexanoic acid. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Benzamidohexanoic Acid | Contains an amide group | Lacks dichloro substitution |

| 6-Bromo-2,2-dichlorohexanoic Acid | Bromine instead of benzoylamino group | Different halogen substitution |

| 6-(Aminobenzoyl)-2,2-dichlorohexanoic Acid | Aminobenzoyl group | Variation in amino substituent |

Each of these compounds exhibits varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 6-(Benzoylamino)-2,2-dichlorohexanoic acid due to its specific functional groups and halogen substitutions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume